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Compound of Interest

Compound Name:
2-(4-Iodophenyl)-4,4,5,5-

tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1312956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance

(NMR) spectrum of 4-iodophenylboronic acid pinacol ester. This compound is a critical building

block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling

reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. A

thorough understanding of its spectroscopic properties is essential for reaction monitoring,

quality control, and structural verification.

Predicted ¹³C NMR Spectral Data
Obtaining a clean and fully assigned ¹³C NMR spectrum for boronic esters can be challenging.

The carbon atom attached to the boron (C1) often exhibits a broad signal or may not be

observed at all due to quadrupolar relaxation induced by the adjacent boron nucleus (¹¹B and

¹⁰B isotopes).

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-iodophenylboronic

acid pinacol ester. These predictions are based on established chemical shift values for

iodobenzene and various phenylboronic acid pinacol esters. The spectrum is typically recorded

in a deuterated solvent such as chloroform-d (CDCl₃).
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Structure and Carbon Numbering: 

Carbon Atom
Predicted Chemical Shift
(δ) in ppm

Notes

C1 (C-B) 125 - 135

Signal is typically very broad

and may have low intensity or

be unobservable.

C2, C6 ~137
Aromatic CH ortho to the

boronic ester group.

C3, C5 ~130
Aromatic CH meta to the

boronic ester group.

C4 (C-I) ~94

The carbon directly attached to

iodine is significantly shielded.

[1]

C7, C8 ~84
Quaternary carbons of the

pinacol group.

C9, C10, C11, C12 ~25
Methyl carbons of the pinacol

group.

Note: The solvent signal for CDCl₃ appears as a triplet at approximately 77 ppm.

Experimental Protocol for ¹³C NMR Acquisition
This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of 4-

iodophenylboronic acid pinacol ester.

1. Sample Preparation:
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Weigh approximately 15-30 mg of 4-iodophenylboronic acid pinacol ester.

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm

NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be required.

2. NMR Spectrometer Setup and Data Acquisition:

Spectrometer: A 100 MHz or 125 MHz (for ¹³C) NMR spectrometer or higher is

recommended.

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

Solvent: Set the solvent to Chloroform-d.

Temperature: Maintain a constant temperature, typically 25°C (298 K).

Acquisition Parameters:

Pulse Angle: 30-45 degrees.
Acquisition Time (AQ): 1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary
carbons.
Number of Scans (NS): Due to the low natural abundance of ¹³C and potential for broad
signals, a higher number of scans (e.g., 1024 to 4096) is often required to achieve an
adequate signal-to-noise ratio.

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃

at 77.16 ppm.

3. Data Processing:

Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise

ratio.

Perform Fourier transformation, followed by phase and baseline correction.
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Logical Workflow: Role in Suzuki-Miyaura Coupling
4-Iodophenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling

reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates

the catalytic cycle and the role of the boronic ester.[2][3][4]
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Caption: Suzuki-Miyaura catalytic cycle workflow.

This diagram outlines the three fundamental steps of the reaction:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl

halide.

Transmetalation: In the presence of a base, the aryl group from the 4-iodophenylboronic acid

pinacol ester is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center are coupled, forming the

final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/pdf/The_Suzuki_Miyaura_Coupling_Reaction_A_Technical_Guide_for_Drug_Discovery_and_Development.pdf
https://www.benchchem.com/product/b1312956?utm_src=pdf-body-img
https://www.yonedalabs.com/post/suzuki-miyaura-cross-coupling-practical-guide/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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